molecular formula C16H15BrIN3S B2965783 1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1049779-64-7

1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2965783
CAS No.: 1049779-64-7
M. Wt: 488.19
InChI Key: XEXSCBHMBTYJFU-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic indole derivative characterized by a 4-bromobenzyl substituent at the indole nitrogen and a carbamimidothioate group at the 3-position, forming a hydroiodide salt. Its molecular formula is C₁₆H₁₅BrIN₃S, with a molecular weight of ~488.19 g/mol (calculated by replacing chlorine with bromine in the 4-chloro analog) .

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3S.HI/c17-12-7-5-11(6-8-12)9-20-10-15(21-16(18)19)13-3-1-2-4-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXSCBHMBTYJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. The compound's structure, characterized by the presence of bromobenzyl and indole moieties, suggests various mechanisms of action, particularly in relation to enzyme inhibition and receptor modulation.

  • Chemical Name : this compound
  • Molecular Formula : C16H15BrIN3S
  • Molecular Weight : 488.18 g/mol
  • CAS Number : Not specified in the sources but can be referenced as CB6223481.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it is suggested to act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. IDO plays a significant role in immune response modulation and has been implicated in cancer progression and autoimmune diseases .

Enzyme Inhibition

This compound has been shown to inhibit IDO activity, which could lead to increased levels of tryptophan and downstream effects on serotonin production. This inhibition may have therapeutic implications in conditions such as cancer and depression, where IDO is often upregulated .

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by modulating immune responses and inhibiting tumor growth. The ability of this compound to inhibit IDO suggests potential use in cancer therapies, particularly for tumors that exploit the tryptophan catabolism pathway to evade immune detection .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

  • Study on IDO Inhibition :
    • A study demonstrated that indole derivatives can effectively inhibit IDO, leading to enhanced T-cell responses in tumor microenvironments . This supports the hypothesis that this compound may similarly enhance immune responses against tumors.
  • Antimicrobial Activity :
    • Related compounds have shown antimicrobial properties against various pathogens. Although specific data on this compound is limited, its structural similarity to known antimicrobial agents warrants further investigation into its potential efficacy against bacterial and fungal infections.
  • Neuroprotective Effects :
    • Some indole derivatives have been associated with neuroprotective effects due to their ability to modulate neurotransmitter levels. This raises the possibility that this compound may have applications in treating neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Indoleamine 2,3-dioxygenase inhibitorsEnzyme Inhibition
Indole derivativesAnticancer
Indole-based compoundsAntimicrobial
Tryptophan metabolism modulatorsNeuroprotective

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen and Positional Effects

The following table compares 1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide with key analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 4-Br C₁₆H₁₅BrIN₃S ~488.19 Higher molecular weight and lipophilicity vs. Cl analogs; potential enhanced bioactivity .
1-(4-Chlorobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide (CAS 1049785-06-9) 4-Cl C₁₆H₁₅ClIN₃S 443.74 Lower molecular weight; used as a reference in SAR studies for halogen effects .
1-(2-Chlorobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide (CAS 1049785-15-0) 2-Cl C₁₆H₁₅ClIN₃S 443.74 Ortho substitution may sterically hinder binding; reduced activity in some assays .
Methyl carbamimidothioate hydroiodide (CAS 4338-95-8) - C₂H₇IN₂S 258.13 Simpler structure; baseline for studying carbamimidothioate moiety’s role .

Key Observations:

  • Halogen Effects: Bromine’s larger atomic radius and higher lipophilicity (logP) compared to chlorine may enhance membrane permeability and target binding affinity .
  • Positional Isomerism: Para-substituted analogs (4-Br, 4-Cl) generally exhibit better pharmacological profiles than ortho-substituted derivatives due to reduced steric hindrance .
  • Hydroiodide Salt: The hydroiodide counterion improves solubility in polar solvents (e.g., methanol, t-butanol), aiding purification and formulation .

Physical and Chemical Properties

  • Melting Points: Hydroiodide salts of similar indole derivatives (e.g., 4-chloro analog) decompose at 218–220°C, suggesting thermal instability common to this class .
  • Solubility: Predicted solubility in methanol and DMSO aligns with hydroiodide salt behavior, though bromine’s hydrophobicity may reduce aqueous solubility compared to chloro analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves bromobenzylation of the indole core followed by functionalization with a carbamimidothioate group. Key intermediates include 4-bromobenzyl halides (e.g., 4-(bromomethyl)benzaldehyde ) and indole derivatives functionalized at the 3-position. Reaction optimization should focus on protecting group strategies for the indole nitrogen and controlling regioselectivity during substitution. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the hydroiodide salt .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes . Store the compound in a sealed container under refrigeration (2–8°C) in a dry, ventilated area to prevent decomposition .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., bromobenzyl protons at δ 4.8–5.2 ppm ) and IR spectroscopy to identify the carbamimidothioate group (S-H stretching near 2550 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula accuracy .

Advanced Research Questions

Q. How can contradictory biological activity data in kinase inhibition assays be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, pH). Perform dose-response curves under standardized ATP levels (1 mM) and validate results using orthogonal assays (e.g., SPR binding kinetics). Cross-reference with structural analogs (e.g., indole-based kinase inhibitors ) to identify substituent-dependent activity trends.

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro studies?

  • Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Stability studies (HPLC monitoring under varying pH/temperature ) should identify degradation pathways (e.g., hydrolysis of the carbamimidothioate group). Lyophilization in phosphate buffer (pH 7.4) improves long-term storage .

Q. How do crystallographic data inform the compound’s interaction with biological targets?

  • Methodological Answer : X-ray crystallography of analogous bromobenzyl-indole derivatives (e.g., monoclinic crystal systems with P21/c symmetry ) reveals conformational flexibility of the bromobenzyl group. Molecular docking simulations using these structures can predict binding modes to targets like ATP-binding pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell line, incubation time) and validate using a reference inhibitor (e.g., staurosporine for kinase assays). Compare free base vs. hydroiodide salt forms, as counterion effects may alter bioavailability .

Experimental Design Considerations

Q. What controls are critical when assessing the compound’s cytotoxicity in cell-based assays?

  • Methodological Answer : Include solvent-only controls (DMSO) and a positive control (e.g., cisplatin). Pre-treat cells with glutathione to test if thiol-mediated toxicity (from the carbamimidothioate group) contributes to cytotoxicity .

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